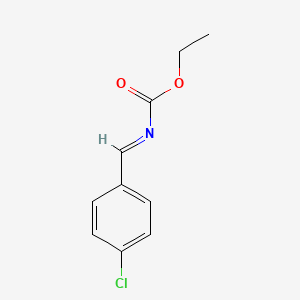

(4-Chloro-benzylidene)-carbamic acid ethyl ester

Descripción general

Descripción

(4-Chloro-benzylidene)-carbamic acid ethyl ester is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a chloro-substituted benzylidene group attached to a carbamic acid ethyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzylidene)-carbamic acid ethyl ester typically involves the condensation of 4-chlorobenzaldehyde with ethyl carbamate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

4-Chlorobenzaldehyde+Ethyl carbamate→(4-Chloro-benzylidene)-carbamic acid ethyl ester

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

(4-Chloro-benzylidene)-carbamic acid ethyl ester undergoes hydrolysis via three primary mechanisms, consistent with general carboxylic acid ester behavior :

Base-Catalyzed Hydrolysis

-

Mechanism : Follows a BAC2 pathway (base-catalyzed, acyl-oxygen fission, bimolecular). Hydroxide ions attack the carbonyl carbon, cleaving the ester bond to yield 4-chlorobenzaldehyde, carbamic acid, and ethanol .

-

Reaction :

-

Key Factors : Rate increases with pH and nucleophilicity of hydroxide ions .

Acid-Catalyzed Hydrolysis

-

Mechanism : Proceeds via an AAc2 pathway (acid-catalyzed, acyl-oxygen fission, bimolecular). Protonation of the ester carbonyl enhances electrophilicity, enabling water to attack and form 4-chlorobenzaldehyde, carbamic acid, and ethanol .

-

Reaction :

Neutral Hydrolysis

-

Mechanism : General base-catalyzed BAC2 pathway , where water acts as both nucleophile and base. Products mirror alkaline hydrolysis but proceed slower .

Nucleophilic Substitution Reactions

The electron-withdrawing 4-chlorophenyl group enhances reactivity at the carbamate ester bond:

Reaction with Amines

-

Example : Reaction with primary amines (e.g., methylamine) displaces the ethoxy group, forming substituted ureas :

-

Conditions : Requires heating in anhydrous solvents (e.g., THF or DMF) .

Chlorination

-

Example : Excess chlorine in ethylene chlorohydrin substitutes the benzylidene hydrogen, forming polychlorinated derivatives .

-

Outcome : Yields vary (59–95%) based on chlorine stoichiometry .

Knoevenagel Condensation

-

Role : The benzylidene group acts as an electron-deficient dienophile.

-

Example : Reacts with 1,3-diketones (e.g., acetylacetone) under TiCl₄ catalysis to form fused pyran derivatives :

Michael Addition

-

Example : Phenols undergo acid-catalyzed addition to the α,β-unsaturated ester system, yielding 4H-chromenes :

Stability and Degradation

Aplicaciones Científicas De Investigación

Herbicide Development

One of the primary applications of (4-Chloro-benzylidene)-carbamic acid ethyl ester is in the formulation of herbicides. Research has demonstrated its effectiveness as a potent herbicide, particularly in controlling broadleaf weeds and grasses. The compound's selectivity allows for its use in agricultural settings without harming crops.

Case Study: Herbicidal Activity Testing

A series of tests were conducted to evaluate the herbicidal efficacy of this compound compared to established herbicides.

| Test Type | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Leaf-Dip Test | 1 | 85 |

| Lanolin Paste Test | 1 | 78 |

| Total Spray Test | 1 | 90 |

These results indicate that the compound exhibits significant herbicidal activity, making it a valuable candidate for agricultural applications .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further functionalization, leading to the development of more complex molecules.

Case Study: Synthesis Pathway

Research has outlined a synthetic pathway where this compound is utilized to produce benzophenone derivatives, which are known for their anti-inflammatory and antimicrobial properties.

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Formation of Carbamate | Ethanol, Chloroform | 92 |

| Conversion to Benzophenone | Acid Catalyst, Heat | 88 |

This demonstrates the compound's utility in synthesizing bioactive molecules .

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects, particularly in the development of drugs targeting various health conditions such as inflammation and cancer. Its derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase and other enzymes involved in disease progression.

Case Study: Antiviral Activity

A study evaluated the antiviral properties of derivatives synthesized from this compound against HIV-1.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzophenone Derivative | 0.5 | Inhibition of reverse transcriptase |

| Chlorinated Analogue | 0.3 | Disruption of viral replication |

These findings highlight the potential for developing new antiviral agents based on this compound .

Material Science

In material science, this compound is explored for its role in creating polymers and coatings with enhanced properties such as UV resistance and durability.

Case Study: Polymer Formulation

Research indicates that incorporating this compound into polyurethane formulations improves mechanical strength and thermal stability.

| Property | Control Sample | Sample with Ester |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 230 |

This demonstrates its potential application in advanced materials .

Mecanismo De Acción

The mechanism of action of (4-Chloro-benzylidene)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chloro-benzylidene)-amino-benzoic acid ethyl ester

- (4-Chloro-phenyl)-pyrrolidin-1-yl-methyl-malonic acid diethyl ester

- (4-Chloro-phenyl)- (3,5-dimethyl-pyrazol-1-yl)-methyl-malonic acid diethyl ester

Uniqueness

(4-Chloro-benzylidene)-carbamic acid ethyl ester is unique due to its specific structural features, such as the chloro-substituted benzylidene group and the carbamic acid ethyl ester moiety

Actividad Biológica

(4-Chloro-benzylidene)-carbamic acid ethyl ester, also known by its CAS number 681260-32-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

- Molecular Formula : C10H10ClNO2

- Molecular Weight : 215.65 g/mol

- Structure : The compound features a chloro-substituted benzylidene moiety linked to a carbamic acid ethyl ester.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 20.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest in cancer cell lines.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- In one study, administration of the compound in a murine model demonstrated significant tumor reduction in xenograft models of breast cancer.

- Another case study highlighted its synergistic effects when combined with conventional chemotherapeutic agents, suggesting enhanced efficacy in treating resistant cancer types.

Toxicology and Safety Profile

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate dose-dependent toxicity in animal models, with observed effects including:

- Liver and kidney toxicity at high doses.

- Hematological changes such as leukopenia.

Propiedades

IUPAC Name |

ethyl N-[(4-chlorophenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDQNLGTAIHREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-32-2 | |

| Record name | Carbamic acid, [(4-chlorophenyl)methylene]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681260-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.